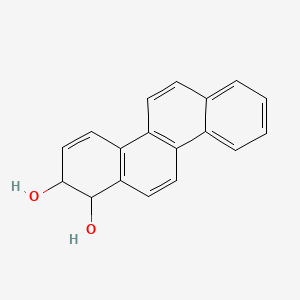![molecular formula C22H31N3O3 B1231428 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Structural Properties and Host-Guest Complexes
One significant area of research involves the structural aspects of amide-containing isoquinoline derivatives, which are closely related to N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide reveal their ability to form gels with mineral acids and crystalline salts. These compounds also form host-guest complexes with strong fluorescence emission, showcasing potential in fluorescence applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Key Intermediates in Anticancer Drugs
The synthesis of related compounds like 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate in the synthesis of the anticancer drug Raltitrexed, is another area of research. This involves the transformation of p-toluidine into various intermediates, demonstrating the compound's role in the development of pharmaceuticals (Zhang, 2009).
Pharmaceutical Applications
In pharmaceutical research, derivatives of similar compounds have been studied for their potential use. For instance, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally related, have been characterized by X-ray powder diffraction, indicating potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Propiedades
Fórmula molecular |
C22H31N3O3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-2-(1-methyl-2-oxoquinolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C22H31N3O3/c1-16-11-17(2)14-25(13-16)10-6-9-23-21(26)15-28-20-12-22(27)24(3)19-8-5-4-7-18(19)20/h4-5,7-8,12,16-17H,6,9-11,13-15H2,1-3H3,(H,23,26) |
Clave InChI |
SSOWUTBUSRREHD-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C)C |
SMILES canónico |
CC1CC(CN(C1)CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
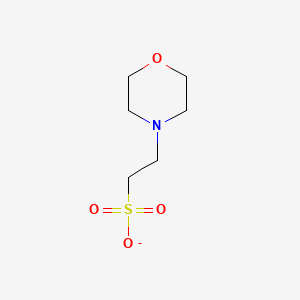
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
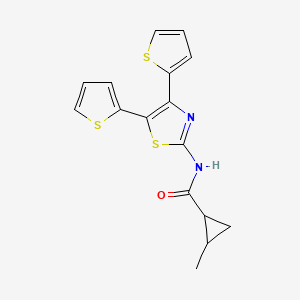
![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)
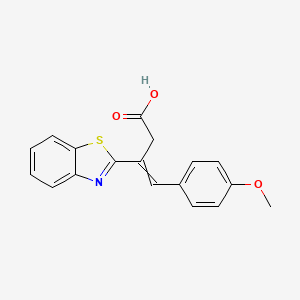
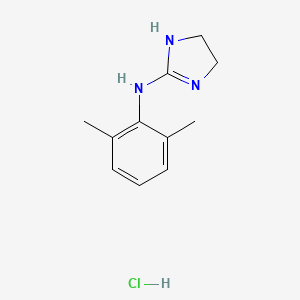

![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)
